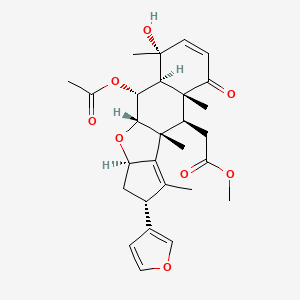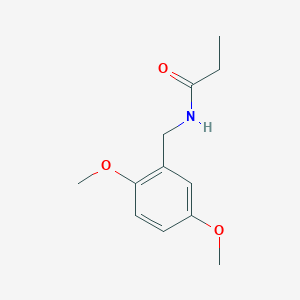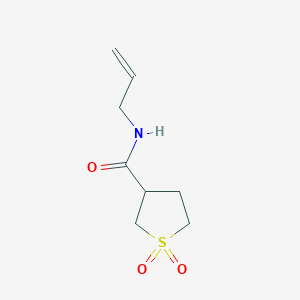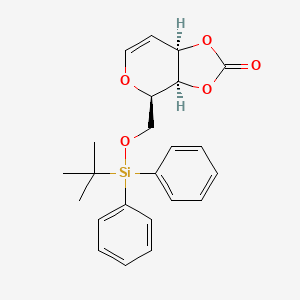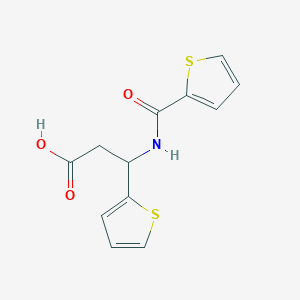
3-(Thiophen-2-yl)-3-(thiophene-2-carboxamido)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Thiophen-2-yl)-3-(thiophene-2-carboxamido)propanoic acid is an organic compound that features a propanoic acid backbone with thiophene rings attached at the second and third positions. Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and is commonly found in various pharmaceuticals and organic materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)-3-(thiophene-2-carboxamido)propanoic acid typically involves the following steps:
Formation of the Propanoic Acid Backbone: This can be achieved through various organic synthesis methods, such as the Michael addition or aldol condensation.
Attachment of Thiophene Rings: The thiophene rings can be introduced through electrophilic aromatic substitution reactions, where thiophene is reacted with suitable electrophiles.
Amidation: The carboxylic acid group can be converted to an amide using reagents like carbodiimides (e.g., EDC, DCC) in the presence of a suitable amine.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The thiophene rings can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction of the compound can lead to the formation of dihydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
科学的研究の応用
3-(Thiophen-2-yl)-3-(thiophene-2-carboxamido)propanoic acid may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving thiophene derivatives.
Medicine: Possible pharmaceutical applications due to the bioactive nature of thiophene compounds.
Industry: Use in the development of organic materials, such as conductive polymers.
作用機序
The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The thiophene rings could participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.
3-(Thiophen-2-yl)propanoic acid: Lacks the amide functionality.
Thiophene-2-carboxamide: Contains an amide group but lacks the propanoic acid backbone.
Uniqueness
3-(Thiophen-2-yl)-3-(thiophene-2-carboxamido)propanoic acid is unique due to the presence of both thiophene rings and the amide functionality, which could confer distinct chemical and biological properties compared to simpler thiophene derivatives.
特性
分子式 |
C12H11NO3S2 |
|---|---|
分子量 |
281.4 g/mol |
IUPAC名 |
3-(thiophene-2-carbonylamino)-3-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C12H11NO3S2/c14-11(15)7-8(9-3-1-5-17-9)13-12(16)10-4-2-6-18-10/h1-6,8H,7H2,(H,13,16)(H,14,15) |
InChIキー |
WCPAKOQHOTYLCQ-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C(CC(=O)O)NC(=O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


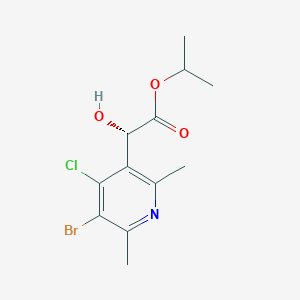
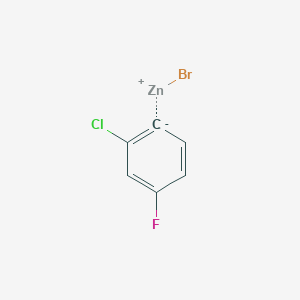
![(3R)-N-[(2S)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14902250.png)
![8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole](/img/structure/B14902255.png)
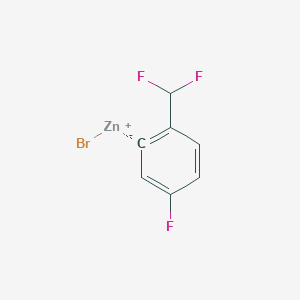


![Octahydrofuro[3,4-b]pyrazine](/img/structure/B14902276.png)
